molecular formula C19H20N2O6S B2380344 methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448075-94-2

methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2380344
CAS RN: 1448075-94-2
M. Wt: 404.44
InChI Key: QQDWRNARNFQZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Uses

  • The research has explored the synthesis of new sulfonamides with benzodioxane and acetamide moieties, showing significant enzyme inhibitory potential. These compounds have been tested against α-glucosidase and acetylcholinesterase (AChE), exhibiting substantial activity, particularly against yeast α-glucosidase. This suggests potential therapeutic applications in managing diseases related to enzyme dysfunction, such as diabetes and Alzheimer's disease (Abbasi et al., 2019).

Antimicrobial and Enzyme Inhibitory Activities

  • Another study focused on the design, synthesis, and biological evaluation of sulfonamides possessing a 1,4-benzodioxane nucleus. These compounds were assessed for their activity against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) enzymes. Several compounds demonstrated moderate activity against BChE and AChE but showed promising activity against LOX, indicating potential for treating inflammatory conditions and related diseases (Irshad et al., 2019).

Antibiotic Degradation and Environmental Impact

  • Research has also investigated the degradation of sulfonamide antibiotics, which are widely used in human and veterinary medicine and tend to persist in the environment. A study identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1, revealing a novel pathway initiated by ipso-hydroxylation with subsequent fragmentation. This highlights the environmental impact and potential strategies for mitigating antibiotic resistance propagation (Ricken et al., 2013).

properties

IUPAC Name

methyl 7-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-25-19(22)21-7-6-13-2-3-15(10-14(13)12-21)20-28(23,24)16-4-5-17-18(11-16)27-9-8-26-17/h2-5,10-11,20H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDWRNARNFQZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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